Product packaging for Fmoc-D-Asp-OFm(Cat. No.:)

Fmoc-D-Asp-OFm

Cat. No.: B15123913
M. Wt: 533.6 g/mol
InChI Key: AAVDDDPGTRDTJT-UHFFFAOYSA-N
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Description

Fmoc-D-Asp-OFm: is a doubly protected aspartic acid derivative where both the amino and carboxyl groups are protected by fluorenylmethyloxycarbonyl (Fmoc) groups. This compound is widely used in peptide synthesis and self-assembling materials due to its ability to form stable and biocompatible structures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H27NO6 B15123913 Fmoc-D-Asp-OFm

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxy)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27NO6/c35-31(36)17-30(32(37)39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVDDDPGTRDTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Fmoc-D-Asp-OFm

Two-Step Orthogonal Protection Strategy

The synthesis of this compound follows a two-step protocol to achieve orthogonal protection of the α-carboxyl and side-chain β-carboxyl groups (Figure 1 ):

Step 1: Esterification of α-Carboxyl with 9-Fluorenylmethanol
Fmoc-D-Asp(OtBu)-OH undergoes esterification with 9-fluorenylmethanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Key conditions include:

  • Solvent: Anhydrous dichloromethane (DCM)
  • Molar ratios:
    • Fmoc-D-Asp(OtBu)-OH : 9-fluorenylmethanol : DCC : DMAP = 1 : 1.1–1.5 : 1.2–2.0 : 0.1–0.2.
  • Reaction time: 7–8 hours at 0°C (initial) followed by room temperature.

The reaction yields Fmoc-D-Asp(OtBu)-OFm, where the α-carboxyl is protected as an OFm ester, and the β-carboxyl retains the tert-butyl (OtBu) group. The product’s low polarity facilitates purification via flash chromatography using petroleum ether/ethyl acetate gradients.

Step 2: Side-Chain OtBu Deprotection
The OtBu group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 1–2 hours. This step yields this compound, with the β-carboxyl now free for further functionalization.

Table 1. Reaction Conditions for this compound Synthesis
Step Reagents & Conditions Product Yield (%)
1 DCC/DMAP, DCM, 0°C → RT Fmoc-D-Asp(OtBu)-OFm 85–90
2 TFA/DCM (1:1), 1–2 h This compound 95–98

Key Mechanistic Considerations

  • Esterification Efficiency: DCC activates the α-carboxyl, forming an O-acylisourea intermediate that reacts with 9-fluorenylmethanol. DMAP accelerates the reaction by stabilizing the intermediate.
  • Orthogonal Deprotection: The OFm group remains stable under acidic conditions (TFA), enabling selective OtBu removal without compromising the α-carboxyl protection.

Optimization of Synthesis Parameters

Solvent and Temperature Effects

  • Dichloromethane vs. DMF: DCM minimizes side reactions (e.g., aspartimide formation) compared to polar aprotic solvents like N,N-dimethylformamide (DMF).
  • Low-Temperature Initiation: Starting the reaction at 0°C reduces racemization risks, critical for maintaining the D-configuration of aspartic acid.

Avoiding Alkylation By-Products

The OFm group’s steric bulk prevents alkylation of nucleophilic residues (e.g., tryptophan) during subsequent peptide coupling steps, a common issue with smaller protecting groups like methyl.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound exhibits >95% purity by reverse-phase HPLC (C18 column, acetonitrile/water gradient). Key retention times:

  • Fmoc-D-Asp(OtBu)-OFm: 12.3 min
  • This compound: 9.8 min

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃):
    • δ 7.75–7.25 (m, 13H, Fmoc and OFm aromatic protons)
    • δ 4.40–4.20 (m, 4H, Fmoc CH₂ and OFm CH₂)
    • δ 1.40 (s, 9H, OtBu in intermediate).
  • Deprotection Confirmation: Absence of OtBu signals (δ 1.40) in the final product confirms complete β-carboxyl deprotection.

Mass Spectrometry

  • This compound: [M+H]⁺ = 534.6 (theoretical: 533.6).

Applications in Peptide Synthesis

Cyclic Dipeptide Synthesis

This compound enables side-chain anchoring to 2-chlorotrityl chloride (2-CTC) resin, facilitating head-to-tail cyclization after sequential deprotection. For example:

  • Resin Loading: The β-carboxyl reacts with 2-CTC resin in DCM/N,N-diisopropylethylamine (DIPEA).
  • Fmoc Removal: 20% piperidine in DMF selectively cleaves the Fmoc group without affecting OFm (<3% cleavage in 20 min).
  • Cyclization: Activation of the free N-terminal amine and C-terminal α-carboxyl yields cyclic dipeptides.

Mitigating Aspartimide Formation

Aspartimide formation—a side reaction prevalent in sequences like Asp-Gly—is suppressed by using OFm protection, which sterically hinders cyclization. Comparative studies show Fmoc-Asp-OFm reduces aspartimide byproducts to <0.1% per coupling cycle.

Challenges and Solutions

Racemization Risks

While DCC/DMAP coupling is generally racemization-free, prolonged exposure to basic conditions (e.g., piperidine) during Fmoc removal can epimerize aspartic acid. Using 0.1 M formic acid in piperidine minimizes this risk.

Scalability

The protocol scales linearly to multi-gram quantities with consistent yields (85–90%), making it suitable for industrial API manufacturing.

Mechanism of Action

Comparison with Similar Compounds

Q & A

Q. Table 1: Common Characterization Techniques for this compound

TechniqueParametersApplicationReference
¹H NMR400–600 MHz, DMSO-d6 or CDCl3Structural confirmation of Fmoc/Asp
Reverse-phase HPLCC18 column, 0.1% TFA in H2O/MeCNPurity assessment (>95%)
LC-MSESI ionization, m/z range 300–800Molecular weight validation

Q. Table 2: Key Variables Affecting Synthesis Yield

VariableOptimal RangeImpact on YieldReference
Coupling ReagentHBTU (1.1 eq)Maximizes efficiency
SolventAnhydrous DMFReduces hydrolysis
Temperature0–4°C (for Fmoc addition)Minimizes racemization

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